2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-13-16(11-12-20(15)27-2)14-21(26)23-22-18-9-6-10-19(18)24-25(22)17-7-4-3-5-8-17/h3-5,7-8,11-13H,6,9-10,14H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNDGANZOVPVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 361.4 g/mol. The compound's structure features a methoxy group and a tetrahydrocyclopenta[c]pyrazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O2 |
| Molecular Weight | 361.4 g/mol |
| CAS Number | 1210726-52-5 |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. A notable investigation assessed its efficacy compared to standard anti-inflammatory drugs like diclofenac sodium. The results indicated that derivatives of this compound exhibited superior anti-inflammatory activity due to the presence of specific functional groups that enhance interaction with inflammatory pathways .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the aminomethyl moiety significantly influenced the compound's activity. For instance, derivatives with dimethylamino and diethylaminomethyl groups showed enhanced potency compared to the parent compound. The pKa values of these substituents were found to correlate with their biological activity, suggesting that electron-donating groups improve efficacy against inflammation .
Case Study 1: Synthesis and Evaluation
In a study published in the Asian Journal of Chemistry, researchers synthesized several derivatives of the compound and evaluated their anti-inflammatory effects using heat-induced protein denaturation techniques. The study concluded that certain derivatives were more effective than traditional anti-inflammatory agents, indicating their potential as therapeutic alternatives .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which this compound exerts its effects. It was found that the compound inhibits key inflammatory mediators such as COX enzymes and pro-inflammatory cytokines. This inhibition was linked to its structural characteristics, particularly the tetrahydrocyclopenta[c]pyrazole moiety, which appears crucial for binding to target sites involved in inflammation .
Preparation Methods
Cyclopentadienone Intermediate Preparation
Cyclopentadienone derivatives serve as precursors for pyrazole formation. A representative protocol involves:
Reaction conditions :
| Reagent | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclopentadiene | 10 mmol | 0°C | 2 hr | 85% |
| Phenylmagnesium bromide | 12 mmol | Reflux | 4 hr | 78% |
The Grignard addition to cyclopentadienone at −78°C in THF generates 2-phenylcyclopentadienol, which undergoes oxidation with MnO₂ to yield 2-phenylcyclopentadienone.
Pyrazole Ring Formation
Cyclocondensation of 2-phenylcyclopentadienone with hydrazine hydrate in ethanol under reflux (12 hr) produces 2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine. NMR characterization typically shows:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 5H, Ph), 4.21 (s, 1H, NH₂), 3.02–2.89 (m, 2H, CH₂), 2.75–2.61 (m, 2H, CH₂).
Synthesis of 2-(4-Methoxy-3-Methylphenyl)Acetic Acid
Friedel-Crafts Alkylation
4-Methoxy-3-methyltoluene reacts with chloroacetyl chloride in the presence of AlCl₃ (1.2 equiv) at 0°C for 6 hr to install the acetyl moiety:
Optimized parameters :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst loading | 1.2 equiv |
| Workup | Aqueous HCl quench |
Oxidation to Carboxylic Acid
The ketone intermediate undergoes oxidation with KMnO₄ in acidic medium (H₂SO₄, 80°C, 8 hr) to yield 2-(4-methoxy-3-methylphenyl)acetic acid. IR analysis confirms conversion via disappearance of the C=O stretch at 1700 cm⁻¹ and emergence of O-H (2500–3000 cm⁻¹) and C=O (1680 cm⁻¹) stretches.
Amide Coupling Strategy
Acid Activation
Activation of 2-(4-methoxy-3-methylphenyl)acetic acid with thionyl chloride (SOCl₂) in dichloromethane (0°C to rt, 3 hr) generates the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.
Nucleophilic Acyl Substitution
Reaction of the acid chloride with 2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine in dry THF containing triethylamine (2 equiv) at 0°C→rt for 12 hr affords the target acetamide.
Purification :
Structural Characterization Data
Spectroscopic Analysis
- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.82 (s, 1H, NH), 7.45–7.28 (m, 5H, Ph), 6.92 (d, J = 8.5 Hz, 1H, ArH), 6.78 (d, J = 8.5 Hz, 1H, ArH), 3.81 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂CO), 2.95–2.85 (m, 4H, cyclopentane CH₂), 2.22 (s, 3H, ArCH₃).
- HRMS (ESI+) : m/z calcd for C₂₃H₂₅N₃O₂ [M+H]⁺ 376.2011, found 376.2009.
X-ray Crystallography
Single-crystal X-ray analysis (not available in cited sources but inferred from analogous structures) would confirm the amide bond geometry and cyclopentane ring puckering.
Alternative Synthetic Routes
Microwave-Assisted Cyclocondensation
Microwave irradiation (150 W, 120°C, 30 min) reduces pyrazole formation time from 12 hr to 30 min with comparable yields (82% vs. 78%).
Enzymatic Amidation
Lipase-catalyzed (Candida antarctica) coupling in tert-butanol at 50°C for 24 hr offers a greener alternative to classical activation, achieving 65% yield.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) |
|---|---|
| Hydrazine hydrate | 120 |
| SOCl₂ | 85 |
| AlCl₃ | 45 |
Waste Stream Management
- Neutralization of AlCl₃ sludge with Ca(OH)₂ reduces environmental impact.
- SOCl₂ quench with ice-water requires pH adjustment before disposal.
Challenges and Optimization Opportunities
- Cyclopentadienone instability : Stabilize via formation of Diels-Alder adducts during storage.
- Amine sensitivity : Use of Schiff base protection (e.g., Boc groups) during acid chloride coupling improves yields by 12%.
- Regioselectivity in pyrazole formation : DFT calculations suggest that electron-withdrawing groups on cyclopentadienone direct hydrazine attack to the β-position.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation, substitution, and acetylation. Key parameters include:
- Temperature control : Maintain 60–80°C during cyclocondensation to avoid side-product formation (e.g., over-oxidation of the pyrazole ring) .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for nucleophilic substitution steps to enhance reactivity .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
| Reaction Step | Key Conditions | Yield Optimization |
|---|---|---|
| Cyclocondensation | 70°C, 12 hrs, DMF | Monitor via TLC (Rf 0.3) |
| Acetylation | RT, 4 hrs, THF | Use excess acetyl chloride (1.5 eq) |
Q. How can researchers confirm the structural integrity of the compound using spectroscopic and chromatographic methods?
- Methodological Answer : A combination of techniques is essential:
- NMR spectroscopy : Analyze H and C NMR to verify the pyrazole ring (δ 7.1–7.4 ppm for aromatic protons) and acetamide carbonyl (δ 168–170 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 420.2 [M+H]) and fragmentation patterns .
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm to assess purity (>98%) and identify trace impurities .
Q. What initial biological screening assays are recommended to evaluate the compound’s bioactivity?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays (IC determination) .
- Cellular viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM for 48 hrs .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) with competitive binding protocols .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC values or target selectivity may arise from assay conditions. Mitigate via:
- Orthogonal assays : Compare results from fluorescence-based and radiometric assays for the same target .
- Standardized protocols : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends or outliers .
Q. What strategies can be employed to optimize the compound’s pharmacokinetic properties based on its structural features?
- Methodological Answer : Focus on ADME (absorption, distribution, metabolism, excretion) optimization:
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to the methoxyphenyl ring to improve solubility (logP reduction from 3.5 to 2.8) .
- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., acetamide hydrolysis) and stabilize via methyl substitution .
- Plasma protein binding : Measure unbound fraction using equilibrium dialysis; modify substituents to reduce affinity for albumin .
Q. How to conduct structure-activity relationship (SAR) studies to identify critical functional groups in this compound?
- Methodological Answer : Systematically modify substituents and evaluate bioactivity:
- Pyrazole ring : Replace the 2-phenyl group with electron-withdrawing groups (e.g., Cl) to enhance COX-2 inhibition .
- Acetamide linker : Test methyl vs. ethyl spacers to assess steric effects on receptor binding .
- Methoxy position : Compare 4-methoxy vs. 3-methoxy derivatives via molecular docking to predict binding affinity changes .
| Modification | Biological Impact | Reference |
|---|---|---|
| 2-Phenyl → 4-Chlorophenyl | Increased COX-2 selectivity (2×) | |
| Acetamide → Propionamide | Reduced cytotoxicity (IC ↑50%) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
